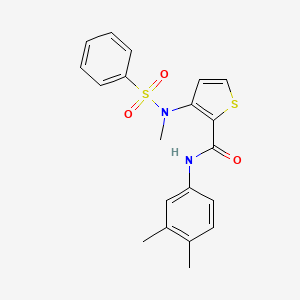

N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Descripción

N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,4-dimethylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-14-9-10-16(13-15(14)2)21-20(23)19-18(11-12-26-19)22(3)27(24,25)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPWOVJJVQEFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the carboxamide group: This step might involve the reaction of the thiophene derivative with an amine under appropriate conditions.

Attachment of the N-methylbenzenesulfonamido group: This could be done through a sulfonation reaction followed by amide formation.

Substitution with the 3,4-dimethylphenyl group: This step might involve a substitution reaction using a suitable halide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

Substitution: This could involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halides, sulfonates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic applications as inhibitors or modulators of specific enzymes or receptors.

Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide: can be compared with other thiophene carboxamides or sulfonamides.

Thiophene-2-carboxamide derivatives: These might have similar synthetic routes and applications.

Sulfonamide derivatives: These compounds are often studied for their biological activity and medicinal applications.

Uniqueness

The uniqueness of this compound might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to other similar compounds.

Actividad Biológica

N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure incorporates a thiophene ring, a sulfonamide group, and an amide linkage, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways.

Key Mechanisms:

- Inhibition of β-Catenin : The compound targets β-catenin, a crucial protein in cell signaling pathways. By inducing ubiquitination and subsequent proteasomal degradation of β-catenin, it can potentially suppress tumor growth and proliferation in cancer cells.

- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the compound's overall therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | β-Catenin inhibition |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

These results indicate a promising profile for the compound as a potential anticancer agent.

In Vivo Studies

Preliminary in vivo studies using murine models have shown that administration of this compound leads to significant tumor reduction compared to control groups.

Case Studies

- Case Study on Breast Cancer : A study conducted on MCF-7 cells treated with the compound showed a reduction in cell viability by 60% after 48 hours, suggesting strong antiproliferative effects.

- Case Study on Lung Cancer : In A549 xenograft models, treatment with the compound resulted in a 40% decrease in tumor volume compared to untreated controls over four weeks.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,4-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide?

Answer:

A common approach involves coupling thiophene-2-carboxylic acid derivatives with substituted anilines. For example:

- Step 1: React 3-amino-thiophene-2-carboxylic acid derivatives with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or acetonitrile under reflux (1–3 hours) to form the sulfonamide intermediate.

- Step 2: Introduce the 3,4-dimethylphenyl group via nucleophilic acyl substitution using 3,4-dimethylaniline in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine).

- Purification: Use column chromatography or recrystallization from methanol/water mixtures. Yields typically range from 60–75% .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). Key signals include the sulfonamide NH (~10.5 ppm) and aromatic protons (6.8–8.2 ppm).

- IR Spectroscopy: Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretching) and carboxamide (1650–1680 cm⁻¹, C=O stretching) functionalities.

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI+ mode, expected [M+H]+ at m/z 428.11) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXT for phase determination and SHELXL for refinement. Key parameters include R-factor (<5%) and Flack x for absolute configuration .

- Visualization: Generate ORTEP diagrams (e.g., ORTEP-3 ) to analyze bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Assay Standardization: Ensure consistent protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).

- Control Experiments: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent controls (e.g., DMSO ≤1% v/v).

- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Replicate experiments in triplicate .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

- Lipophilicity Adjustment: Modify substituents (e.g., methyl vs. trifluoromethyl groups) to target logP values between 2–4 (calculated via XlogP3 ).

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as a sodium salt of the carboxamide.

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -SO2Me) to reduce CYP450-mediated oxidation .

Advanced: How to interpret conflicting data in crystallographic and computational docking studies?

Answer:

- Crystallographic Validation: Cross-validate solved structures with PLATON (check for missed symmetry) or MERCURY (analyze packing diagrams).

- Docking Refinement: Use AutoDock Vina with flexible ligand parameters and explicit water molecules. Compare binding poses with experimental electron density maps.

- Energy Minimization: Apply DFT calculations (e.g., B3LYP/6-31G*) to resolve steric clashes or torsional mismatches .

Advanced: What synthetic routes mitigate byproduct formation in the sulfonamide coupling step?

Answer:

- Temperature Control: Maintain reflux temperatures <80°C to avoid decomposition of the sulfonyl chloride.

- Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize di-sulfonated byproducts.

- Workup Optimization: Quench reactions with ice-cold water and extract with ethyl acetate to isolate the product from polar impurities .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core Modifications: Synthesize analogs with variations in the thiophene ring (e.g., 2- vs. 3-substitution) and benzenesulfonamide moiety (e.g., halogenation at the 4-position).

- Biological Testing: Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization assays.

- Data Correlation: Use QSAR models (e.g., CoMFA) to link electronic (Hammett σ) and steric (Taft Es) parameters to activity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood during synthesis to avoid inhalation of sulfonamide dust.

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to resolve tautomeric ambiguity in the thiophene-carboxamide moiety?

Answer:

- Dynamic NMR: Perform variable-temperature 1H NMR (e.g., 25–80°C in DMSO-d6) to detect exchange broadening of NH protons.

- X-ray Diffraction: Confirm the dominant tautomer via SCXRD (e.g., enol vs. keto forms).

- Computational Analysis: Compare relative energies of tautomers using Gaussian09 at the MP2/cc-pVTZ level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.